The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)

See also: Naloxone hydrochloride; pentazocine hydrochloride (component of); Acetaminophen; Pentazocine hydrochloride (component of); Aspirin; pentazocine hydrochloride (component of).

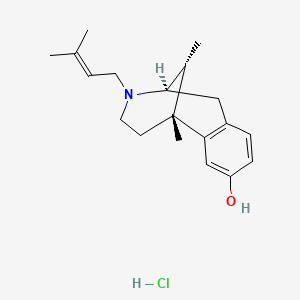

Pentazocine hydrochloride

CAS No.: 64024-15-3

Cat. No.: VC1661731

Molecular Formula: C19H28ClNO

Molecular Weight: 321.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64024-15-3 |

|---|---|

| Molecular Formula | C19H28ClNO |

| Molecular Weight | 321.9 g/mol |

| IUPAC Name | (1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |

| Standard InChI Key | OQGYMIIFOSJQSF-DTOXXUQYSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

| SMILES | CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

| Canonical SMILES | CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

Introduction

Chemical Properties and Structure

Pentazocine hydrochloride (C₁₉H₂₈ClNO) is the hydrochloride salt form of pentazocine, with a molecular weight of 321.89 (average) or 321.1859422 (monoisotopic) . It is classified among opioid partial agonists and carries the CAS registry number 64024-15-3 .

The physicochemical properties of pentazocine hydrochloride are crucial determinants of its pharmacological behavior:

| Property | Value | Source |

|---|---|---|

| Water Solubility | 0.122 mg/mL | ALOGPS |

| logP | 4.44 | ALOGPS |

| pKa (Strongest Basic) | 9.57 | Chemaxon |

| Polar Surface Area | 23.47 Ų | Chemaxon |

| Rotatable Bond Count | 2 | Chemaxon |

| Hydrogen Acceptor Count | 2 | Chemaxon |

| Hydrogen Donor Count | 1 | Chemaxon |

| Bioavailability | 1 | Chemaxon |

The compound features three ring structures and has relatively moderate water solubility, which influences its absorption characteristics and distribution throughout the body .

Pharmacodynamics and Mechanism of Action

Pentazocine hydrochloride exhibits a complex pharmacodynamic profile that distinguishes it from both pure opioid agonists and antagonists. Its analgesic effects stem primarily from its action on multiple opioid receptor types:

Receptor Activities

Pentazocine functions as:

-

An agonist at kappa (κ or OP2) opioid receptors, which is responsible for its primary analgesic effects

This mixed receptor profile makes pentazocine unique among analgesics. The kappa receptor agonism interrupts pain pathways in the spinal cord, providing analgesia, while the mu receptor antagonism reduces some typical opioid effects .

Comparative Potency

When administered intravenously, pentazocine's analgesic potency is estimated at approximately one-third to one-quarter that of morphine . This comparison provides clinicians with important context when considering appropriate dosing strategies.

Other Pharmacological Effects

Beyond analgesia, pentazocine demonstrates several effects similar to other opioids, including:

-

Respiratory depression (though generally less pronounced than with pure mu agonists)

-

Cough suppression

-

Miosis (pupillary constriction)

-

Decreased gastric emptying and constipation

Uniquely, pentazocine can produce dose-related systemic and pulmonary hypertension, increased left ventricular end-diastolic pressure, and elevated central venous pressure—effects attributed to increased catecholamine concentrations . It also increases renal plasma flow without changing glomerular filtration rate.

Pharmacokinetics

The pharmacokinetic profile of pentazocine hydrochloride explains its clinical effects and guides appropriate dosing strategies.

Distribution and Metabolism

Animal studies demonstrate rapid and widespread distribution throughout the body following intravenous or intramuscular administration, with notable concentrations in the liver, lungs, kidneys, muscle, and brain . Metabolism occurs primarily in the liver .

Elimination and Half-Life

The mean plasma half-life of pentazocine is approximately 2-3 hours . After oral administration, peak plasma concentrations are achieved at about 1-3 hours . Regardless of the administration route, the analgesic effect typically lasts 2-3 hours maximum .

Clinical Applications and Efficacy

Pentazocine hydrochloride has established applications in pain management, though with specific limitations and considerations.

Approved Indications

The primary approved indication for pentazocine is the relief of moderate to severe pain in patients who are expected to need opioid analgesics and cannot be treated with other pain medications . It is typically reserved for situations where alternative analgesics are inappropriate or ineffective.

Clinical Efficacy

Clinical experience with pentazocine yields mixed efficacy reports:

-

When administered orally in a 50 mg dose, pentazocine appears equivalent in analgesic effect to 60 mg (1 grain) of codeine

-

A 40 mg intramuscular dose provides analgesia equivalent to 10 mg of morphine

-

100 mg of oral pentazocine delivers analgesic effects comparable to 100 mg of intramuscular meperidine

Patient reviews reflect this variable efficacy, with pentazocine receiving an average rating of 6.7 out of 10 from 13 reviewers on Drugs.com, where 54% reported positive experiences and 31% reported negative experiences .

Comparative Efficacy

In hospital settings, pentazocine has demonstrated less reliable pain control than some alternatives. A drug surveillance program involving 17,068 hospitalized medical patients found that unsatisfactory analgesic efficacy (as judged by physicians) was nearly twice as frequent among recipients of pentazocine lactate compared to those receiving parenteral morphine or meperidine .

Dosage and Administration

Formulations and Routes

Pentazocine hydrochloride is available as tablets for oral administration . The parenteral formulation (pentazocine lactate) is available for intramuscular and intravenous administration .

Standard Dosing

Oral pentazocine is typically administered every 3-4 hours as needed for pain . Dose adjustment may be necessary based on individual response, pain control adequacy, and adverse effect occurrence.

For equivalent analgesic effect, oral doses generally need to be three times higher than intramuscular doses due to first-pass metabolism .

Special Considerations

Dose reduction should be considered in patients with hepatic impairment due to the drug's extensive hepatic metabolism. Gradual dose tapering is recommended when discontinuing treatment to avoid withdrawal symptoms .

Important administration warnings include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume